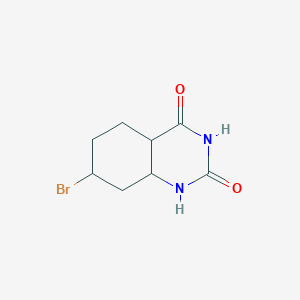
Tamra-peg3-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamra-peg3-NH2 is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. It is a fluorescent dye that contains amino groups, which can undergo condensation reactions with carboxyl groups to form covalent bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tamra-peg3-NH2 is synthesized by attaching three polyethylene glycol units to the tetramethylrhodamine core. The amino groups in this compound can react with carboxyl groups under appropriate conditions to form stable covalent bonds .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of the compound using similar synthetic routes. The process typically includes the purification of the final product to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tamra-peg3-NH2 undergoes various chemical reactions, including:
Condensation Reactions: The amino groups in this compound can react with carboxyl groups to form amide bonds.
Click Chemistry: The compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Condensation Reactions: Common reagents include carboxyl-containing compounds and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Click Chemistry: Copper catalysts and terminal alkynes are commonly used.
Major Products Formed
Amide Bonds: Formed from condensation reactions with carboxyl groups.
Triazoles: Formed from click chemistry reactions.
Wissenschaftliche Forschungsanwendungen
Tamra-peg3-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and detecting molecules.
Biology: Employed in fluorescence microscopy and flow cytometry to study biological processes.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of biosensors and other analytical tools.
Wirkmechanismus
Tamra-peg3-NH2 exerts its effects through its fluorescent properties. The amino groups in the compound can form covalent bonds with carboxyl groups, allowing it to label and detect target molecules. The fluorescence of this compound enables the visualization and tracking of these molecules in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amine-PEG2-Biotin: Contains two polyethylene glycol units and a biotin moiety.
Tetramethylrhodamine Azide: Another derivative of tetramethylrhodamine used in click chemistry.
Uniqueness
Tamra-peg3-NH2 is unique due to its combination of three polyethylene glycol units and amino groups, which enhance its solubility and reactivity. This makes it particularly useful for labeling and detecting molecules in complex biological samples .
Eigenschaften
Molekularformel |
C34H44N4O7 |
|---|---|
Molekulargewicht |
620.7 g/mol |
IUPAC-Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C10H22N2O4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-10(13)12-3-5-15-7-9-16-8-6-14-4-2-11/h5-14H,1-4H3;2-9,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
AGMGTJXJIWCIJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCOCCOCCOCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)






![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)

